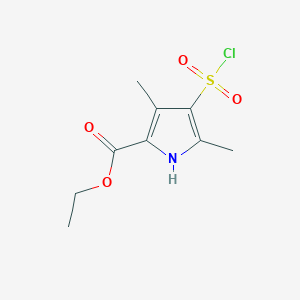

![molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2](/img/structure/B1333493.png)

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Overview

Description

“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .Chemical Reactions Analysis

These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .Scientific Research Applications

Antineoplastic Drug Metabolite Analysis

This compound is a key metabolite in the biotransformation of flutamide , an antineoplastic drug used in prostate cancer therapy. It undergoes extensive first-pass metabolism in the liver, resulting in several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) , which is crucial for plasma analysis .

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, this compound’s derivatives are used as standards in HPLC methods to quantify the presence of flutamide and its metabolites in biological samples. This is vital for understanding the pharmacokinetics and pharmacodynamics of the drug .

Hepatotoxicity Studies

The compound’s metabolites, particularly Flu-1 , have been linked to severe hepatic dysfunction. Research involving this compound aids in identifying the toxicological pathways and mitigating the adverse effects of drug-induced liver injury .

Chromatographic Method Development

The compound is utilized in the development of chromatographic methods, aiming to resolve flutamide and its metabolites. This is essential for pharmaceutical quality control and ensuring the safety and efficacy of the medication .

Chemical Synthesis

As a reagent, this compound is involved in the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry for their biological activity and potential therapeutic applications .

Material Science

In material science, derivatives of this compound are used in the synthesis of novel materials with potential applications in electronics, coatings, and other advanced materials due to their unique chemical properties .

Environmental Chemistry

This compound’s derivatives can be used as tracers or markers in environmental studies to track the presence and movement of fluorinated compounds in ecosystems, aiding in pollution monitoring and control .

Bioanalytical Method Validation

The compound plays a role in the validation of bioanalytical methods according to FDA guidelines. It’s used to test the interference from excipients in pharmaceutical tablets, ensuring accurate drug dosage and efficacy .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.

properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIONPAPDKZQLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380502 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

CAS RN |

368-83-2 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)